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Compound of Interest

Compound Name: JNJ-61803534

Cat. No.: B10854626

This technical support center provides guidance for researchers, scientists, and drug
development professionals on managing potential toxicities associated with the RORyt inverse
agonist JINJ-61803534 during preclinical evaluation. The information is presented in a
guestion-and-answer format to directly address common issues encountered in experimental
settings.

Troubleshooting Guide

This guide addresses specific toxicity-related issues that may arise during preclinical studies
with INJ-61803534 and similar RORyt inhibitors.
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Issue

Potential Cause

Troubleshooting Steps

Unexpected in-life findings
(e.g., weight loss, reduced
activity) in general toxicology
studies (rat/dog).

Formulation issues, off-target
effects, or exaggerated

pharmacology.

1. Verify Formulation: Re-
confirm the concentration,
stability, and homogeneity of
the dosing formulation. 2.
Dose-Response Assessment:
Ensure the doses selected are
based on robust dose-range
finding studies. Consider
including additional dose
groups to better define the No-
Observed-Adverse-Effect-
Level (NOAEL). 3. Clinical
Observations: Increase the
frequency and detail of clinical
observations to capture subtle
changes in animal behavior
and appearance. 4. Evaluate
Off-Target Effects: Conduct in
vitro profiling against a panel
of receptors and enzymes to
identify potential off-target

activities.

Elevated liver enzymes (ALT,

AST) in clinical pathology.

Compound-induced

hepatotoxicity.

1. Histopathology: Prioritize
and expedite the
histopathological examination
of liver tissues from all dose
groups. Look for signs of
hepatocellular necrosis,
inflammation, or cholestasis. 2.
Mechanism of Injury: Consider
conducting mechanistic
studies (e.g., mitochondrial
toxicity assays, reactive
metabolite screening) to

understand the mode of liver
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injury. 3. Dose
Reduction/Intermittent Dosing:
In exploratory studies,
evaluate if lower doses or
intermittent dosing schedules
can mitigate liver enzyme
elevations while maintaining

efficacy.

Embryo-fetal developmental Direct teratogenic effect of the
abnormalities observed in compound or secondary to
teratology studies (rabbit). maternal toxicity.

1. Maternal Toxicity
Assessment: Carefully
evaluate the relationship
between adverse fetal findings
and maternal toxicity (e.qg.,
decreased body weight gain,
reduced food consumption).
Developmental effects
occurring in the absence of
maternal toxicity are of higher
concern. 2. Dose-Response
Characterization: Determine
the precise dose at which
specific malformations or
variations occur. Establish a
clear NOAEL for
developmental toxicity. 3.
Species Comparison: If not
already done, conduct an
embryo-fetal development
study in a second species
(typically rat) to assess
species-specific effects.
Rabbits have been noted to be
more sensitive to certain
developmental toxicants.[1][2]
4. Exposure Analysis:
Correlate fetal findings with

maternal and, if possible, fetal

© 2025 BenchChem. All rights reserved.

3/11

Tech Support


https://pubmed.ncbi.nlm.nih.gov/39332698/
https://pubmed.ncbi.nlm.nih.gov/35788364/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

drug exposure levels to
understand the
pharmacokinetic-

pharmacodynamic relationship.

1. Assay Validation: Ensure the
PD assay (e.g., ex vivo
stimulated IL-17A production)
is fully validated for the species
being tested. 2.
Pharmacokinetic/Pharmacodyn

. amic (PK/PD) Modeling:
Inconsistent or unexpected

) Issues with the experimental Integrate PK and PD data to
pharmacodynamic (PD) o
model, assay variability, or understand the exposure-
response (e.g., IL-17A ) ) ]
compound metabolism. response relationship. Assess

inhibition). . .
if the exposures achieved are

sufficient to engage the RORyt
target in vivo. 3. Metabolite
Profiling: Investigate if active or
inactive metabolites are
influencing the observed PD

effect.

Frequently Asked Questions (FAQS)

Q1: What is the known preclinical safety profile of JNJ-61803534?

Al: INJ-61803534, a potent and selective RORYyt inverse agonist, demonstrated an acceptable
preclinical safety profile in 1-month toxicity studies in rats and dogs, which supported its
advancement into first-in-human trials.[3][4] A subsequent Phase 1 study in healthy volunteers
also showed the compound was well-tolerated in single ascending doses up to 200 mg.[3][4]
However, the clinical development of INJ-61803534 was terminated due to findings of toxicity
in a rabbit embryo-fetal development study.

Q2: What is the mechanism of action of INJ-61803534 and how might it relate to toxicity?
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A2: INJ-61803534 is a RORyt (Retinoid-related orphan receptor gamma t) inverse agonist.[3]
[4] RORvyt is a key transcription factor that drives the differentiation of Th17 cells and the
production of pro-inflammatory cytokines, including IL-17A.[3][4] By inhibiting RORyt, INJ-
61803534 suppresses this inflammatory pathway. The on-target effects of potent immune
suppression could potentially lead to an increased susceptibility to infections, although this has
not been highlighted as a specific issue in the available literature for JINJ-61803534. The
observed embryo-fetal toxicity in rabbits may be an on-target effect, as RORyt is known to play
a role in development, or an off-target effect specific to that species.

Q3: Why was a rabbit model used for the embryo-fetal development study, and why might it be
more sensitive?

A3: Regulatory guidelines for developmental and reproductive toxicity (DART) testing typically
require studies in two species: a rodent (usually the rat) and a non-rodent (often the rabbit).[5]
[6] This is to account for potential species differences in metabolism, placentation, and
developmental processes. Rabbits can be more sensitive to certain teratogens, and for some
compounds, they provide a more predictive model for human developmental toxicity.[1][2]

Q4: What are the key parameters to monitor in a preclinical embryo-fetal development toxicity
study?

A4: Key parameters include maternal observations (mortality, clinical signs, body weight, food
consumption), uterine examinations (number of corpora lutea, implantations, resorptions,
live/dead fetuses), and fetal evaluations (fetal weight, sex, and detailed external, visceral, and
skeletal examinations for malformations and variations).[7][8]

Q5: How can | mitigate the risk of encountering developmental toxicity in my own RORyt
inhibitor program?

A5: Early screening and strategic study design are crucial.

 In Vitro Screening: Utilize in vitro models, such as embryonic stem cell tests or whole embryo
culture, for early hazard identification.

 Structural Modifications: If developmental toxicity is observed, medicinal chemistry efforts
can be directed to modify the compound's structure to reduce its teratogenic potential while
retaining on-target activity.
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o Careful Dose Selection: In vivo studies should use the lowest effective dose and carefully
characterize the dose-response for both efficacy and toxicity.

e Mechanistic Studies: Understanding the mechanism of toxicity (on-target vs. off-target) can
guide further development and risk assessment.

Experimental Protocols
Protocol 1: General Toxicology Study (Rat)

» Objective: To assess the potential toxicity of INJ-61803534 following repeated oral
administration to rats for 28 days.

» Animal Model: Sprague-Dawley rats (equal numbers of males and females).

e Groups:

[¢]

Group 1: Vehicle control (e.g., 0.5% methylcellulose).

[¢]

Group 2: Low dose of INJ-61803534.

[e]

Group 3: Mid dose of INJ-61803534.

o

Group 4: High dose of INJ-61803534.

[¢]

(Optional) Recovery groups for vehicle and high dose.

o Administration: Once daily oral gavage.

* In-life Monitoring:

o

Mortality and morbidity checks (twice daily).

[¢]

Detailed clinical observations (daily).

[¢]

Body weight and food consumption (weekly).

[e]

Ophthalmology examinations (pre-study and at termination).
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 Clinical and Anatomic Pathology:
o At termination, blood samples collected for hematology and clinical chemistry.
o Full necropsy and organ weight measurements.

o Histopathological examination of a comprehensive list of tissues from control and high-
dose groups, and any gross lesions from other groups.

Protocol 2: Embryo-Fetal Developmental Toxicity Study
(Rabbit)

o Objective: To evaluate the potential adverse effects of INJ-61803534 on maternal health and
embryo-fetal development in pregnant rabbits.

e Animal Model: New Zealand White rabbits.
e Groups:
o Group 1: Vehicle control.
o Group 2-4: Low, mid, and high doses of JNJ-61803534.

» Administration: Once daily oral gavage during the period of organogenesis (Gestation Day 6-
18).

» Maternal Monitoring:

o Mortality and clinical signs (daily).

o Body weight and food consumption (several times weekly).
o Terminal Procedures (Gestation Day 29):

o Cesarean section and examination of uterine contents.

o Count corpora lutea, implantations, resorptions, and live/dead fetuses.
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e Fetal Evaluations:
o Individual fetal body weights.
o External examination of all fetuses.

o Visceral and skeletal examinations (e.g., using Alizarin Red S staining for bone) of all

fetuses.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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